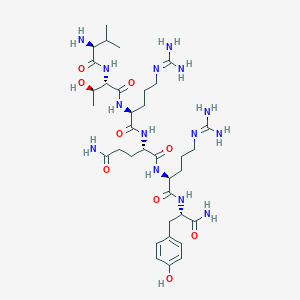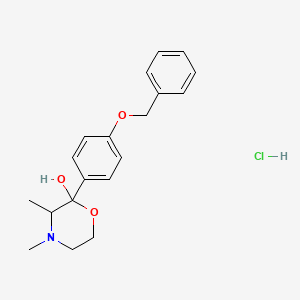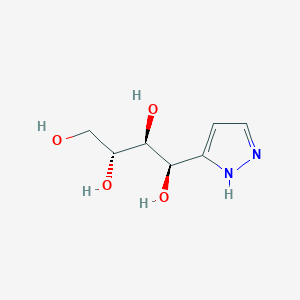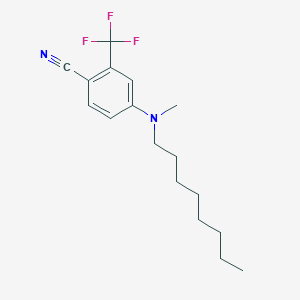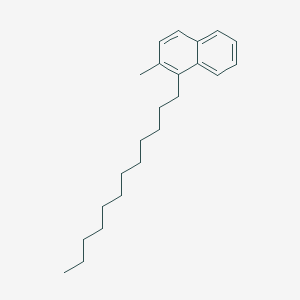
1-Dodecyl-2-methylnaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Dodecyl-2-methylnaphthalene is an organic compound with the molecular formula C23H34. It belongs to the class of alkylnaphthalenes, which are derivatives of naphthalene substituted with alkyl groups. This compound is characterized by the presence of a dodecyl (C12H25) group and a methyl (CH3) group attached to the naphthalene ring. Alkylnaphthalenes are known for their applications in various industrial processes, including as intermediates in the synthesis of other chemicals and as additives in lubricants and fuels .
Méthodes De Préparation
The synthesis of 1-dodecyl-2-methylnaphthalene can be achieved through several methods:
Alkylation of Naphthalene: One common method involves the alkylation of naphthalene with dodecene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Isomerization and Crystallization: Another approach involves the isomerization of 1-methylnaphthalene to 2-methylnaphthalene, followed by alkylation with dodecene.
Industrial production methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
1-Dodecyl-2-methylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce reduced alkylnaphthalene derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Dodecyl-2-methylnaphthalene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including surfactants and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its hydrophobic nature and ability to interact with biological membranes.
Industry: It is used as an additive in lubricants and fuels to improve their performance and stability
Mécanisme D'action
The mechanism of action of 1-dodecyl-2-methylnaphthalene involves its interaction with molecular targets through hydrophobic interactions and π-π stacking with aromatic residues. These interactions can affect the structure and function of biological membranes and proteins. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability .
Comparaison Avec Des Composés Similaires
1-Dodecyl-2-methylnaphthalene can be compared with other alkylnaphthalenes, such as:
1-Methylnaphthalene: Similar in
Propriétés
Numéro CAS |
666707-83-1 |
|---|---|
Formule moléculaire |
C23H34 |
Poids moléculaire |
310.5 g/mol |
Nom IUPAC |
1-dodecyl-2-methylnaphthalene |
InChI |
InChI=1S/C23H34/c1-3-4-5-6-7-8-9-10-11-12-16-22-20(2)18-19-21-15-13-14-17-23(21)22/h13-15,17-19H,3-12,16H2,1-2H3 |
Clé InChI |
QZXNWOKFRQOZQZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=C(C=CC2=CC=CC=C21)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


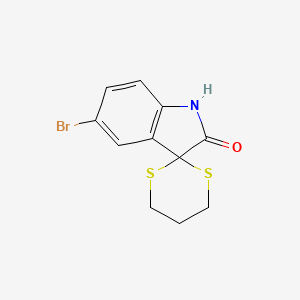
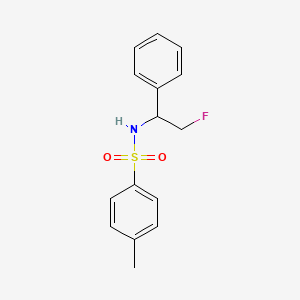
![2-[(Pentan-3-ylidene)amino]ethan-1-amine](/img/structure/B12542151.png)
![(E,E)-1,1'-(Dibenzo[b,d]furan-2,8-diyl)bis(phenyldiazene)](/img/structure/B12542153.png)


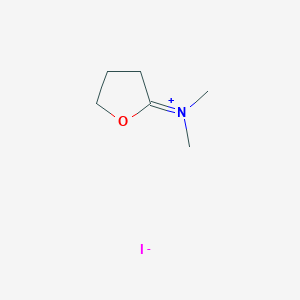
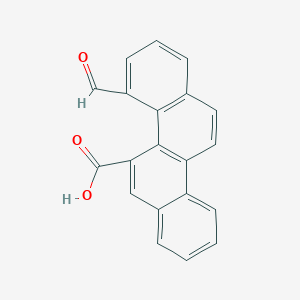
![Methanamine, N-[(4-chlorophenyl)methylene]-1-cyclohexylidene-](/img/structure/B12542178.png)
